Cas no 2070015-31-3 (Netupitant-d)

Netupitant-d 化学的及び物理的性質
名前と識別子
-
- Netupitant D6
- 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide
- Netupitant-d
- AKOS040733846
- 2070015-31-3
- 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-(4-methylpiperazin-1-yl)-4-o-tolylpyridin-3-yl]-N-methylisobutyramide-d6; Ro 67-31898/000-d6
- F85156
- Netupitant-d6
- MS-30461
- HY-16346S
- N,a,a-Trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6;
- T12210
-
- インチ: 1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3
- InChIKey: WAXQNWCZJDTGBU-XERRXZQWSA-N
- ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C=1)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N(C)C1=CN=C(C=C1C1C=CC=CC=1C)N1CCN(C)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 584.28569111g/mol
- どういたいしつりょう: 584.28569111g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 41
- 回転可能化学結合数: 5
- 複雑さ: 865
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- トポロジー分子極性表面積: 39.7
Netupitant-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-4118-1mg |
Netupitant-d6 |
2070015-31-3 | >98.0% | 1mg |
$456.0 | 2022-04-27 | |
Key Organics Ltd | MS-30461-1mg |
Netupitant-d6 |
2070015-31-3 | >97% | 1mg |
£749.69 | 2025-02-09 | |
MedChemExpress | HY-16346S-1mg |
Netupitant-d |
2070015-31-3 | 1mg |
¥3800 | 2024-04-19 | ||
A2B Chem LLC | AX64145-1mg |
Netupitant D6 |
2070015-31-3 | ≥99% deuterated forms (d1-d6) | 1mg |
$275.00 | 2024-04-20 | |
1PlusChem | 1P01EOSX-1mg |
Netupitant D6 |
2070015-31-3 | ≥99% deuterated forms (d1-d6) | 1mg |
$369.00 | 2023-12-19 |
Netupitant-d 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Netupitant-dに関する追加情報
Comprehensive Overview of Netupitant-d (CAS No. 2070015-31-3): A Deuterated Pharmaceutical Compound
In the realm of modern pharmaceuticals, deuterated compounds have garnered significant attention due to their potential to enhance drug efficacy and reduce side effects. One such compound, Netupitant-d (CAS No. 2070015-31-3), has emerged as a promising candidate in the field of antiemetic therapies. This article delves into the chemical properties, applications, and current research trends surrounding Netupitant-d, while addressing common queries and industry trends.
Netupitant-d is a deuterated analog of Netupitant, a well-known neurokinin-1 (NK1) receptor antagonist. The incorporation of deuterium atoms into the molecular structure of Netupitant-d (CAS No. 2070015-31-3) is designed to improve its pharmacokinetic profile. Deuterium, a stable isotope of hydrogen, can alter the metabolic stability of a compound, potentially leading to prolonged half-life and reduced interpatient variability. This makes Netupitant-d a subject of interest for researchers exploring advanced formulations for chemotherapy-induced nausea and vomiting (CINV).
The pharmaceutical industry is increasingly focusing on precision medicine and personalized therapies, and Netupitant-d aligns perfectly with these trends. Patients and healthcare providers often search for terms like "deuterated drugs benefits" or "Netupitant-d vs Netupitant", reflecting a growing curiosity about the advantages of deuterated compounds. Studies suggest that Netupitant-d may offer improved therapeutic outcomes due to its enhanced metabolic stability, which could translate to fewer doses and better patient compliance.
From a chemical perspective, Netupitant-d (CAS No. 2070015-31-3) shares the core structure of its non-deuterated counterpart but exhibits distinct isotopic labeling. This subtle modification can significantly impact its interaction with cytochrome P450 enzymes, which are responsible for drug metabolism. Researchers are particularly interested in how these changes affect the compound's bioavailability and drug-drug interactions, topics frequently searched in academic and clinical circles.
The synthesis of Netupitant-d involves sophisticated techniques such as deuterium exchange reactions or labeled precursor incorporation. These methods ensure high isotopic purity, a critical factor for its intended use in pharmacokinetic studies. The demand for high-quality deuterated standards like Netupitant-d has surged, driven by the need for reliable reference materials in mass spectrometry and other analytical techniques.
In addition to its therapeutic potential, Netupitant-d is also valuable in drug development research. Pharmaceutical companies often utilize deuterated compounds to investigate metabolic pathways and identify potential metabolites. This approach, known as deuterium labeling, helps in understanding drug behavior in vivo, a topic frequently explored in scientific literature and online forums.
As the interest in sustainable chemistry grows, the role of deuterated compounds like Netupitant-d is being re-evaluated. Questions such as "Are deuterated drugs more environmentally friendly?" or "How does deuterium affect drug degradation?" are becoming common in search engines. While the environmental impact of deuterated pharmaceuticals is still under study, their potential to reduce dosing frequency could contribute to less pharmaceutical waste.
Looking ahead, the future of Netupitant-d (CAS No. 2070015-31-3) appears promising. With ongoing clinical trials and research, this compound could pave the way for next-generation antiemetics. Its applications may extend beyond CINV to other conditions where NK1 receptor modulation is beneficial, such as postoperative nausea or migraine-associated vomiting.
In summary, Netupitant-d represents a fascinating intersection of isotopic chemistry and pharmacology. Its unique properties and potential therapeutic advantages make it a compound worth watching in the evolving landscape of deuterated pharmaceuticals. For researchers, clinicians, and industry professionals, staying informed about Netupitant-d and its applications is essential to harnessing its full potential.
2070015-31-3 (Netupitant-d) 関連製品
- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)
- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)
- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)
